8-Chloro-5,6,7,8-tetrahydroquinoline
Description
8-Chloro-5,6,7,8-tetrahydroquinoline is a chlorinated heterocyclic compound with the molecular formula C9H10ClN. It is a solid substance known for its unique molecular structure and potential biological activity . This compound is part of the tetrahydroquinoline family, which is characterized by a partially saturated quinoline ring system.
Properties
IUPAC Name |
8-chloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWYJGOBNJZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547408 | |
| Record name | 8-Chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106057-23-2 | |
| Record name | 8-Chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methanesulfonyl Chloride-Mediated Chlorination
The most widely documented method involves chlorination of 5,6,7,8-tetrahydroquinoline N-oxide using methanesulfonyl chloride (MsCl). This two-step process begins with the synthesis of the N-oxide precursor, followed by nucleophilic substitution:
Reaction Mechanism :
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N-Oxidation : 5,6,7,8-Tetrahydroquinoline is treated with hydrogen peroxide or peracetic acid to form the N-oxide.
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Chlorination : The N-oxide reacts with MsCl at 0°C, followed by heating to 80°C for 4 hours, inducing a Kornblum-type reaction to replace the hydroxyl group with chlorine.
Example Protocol (Source 1) :
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Starting Material : 5,6,7,8-Tetrahydroquinoline N-oxide (1.49 g, 0.01 mol)
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Reagents : Methanesulfonyl chloride (3 mL, 0.04 mol)
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Conditions : 0°C for 2 hours, then 80°C for 4 hours under inert atmosphere
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Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂, drying (MgSO₄), and distillation
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Yield : 1.53 g (91% theoretical yield) of 8-chloro-5,6,7,8-tetrahydroquinoline as an oil.
Advantages :
Limitations :
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Requires handling of corrosive MsCl and inert conditions.
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N-Oxide preparation adds an extra synthetic step.
Thionyl Chloride-Based Chlorination
An alternative approach utilizes thionyl chloride (SOCl₂) to convert 8-hydroxy-5,6,7,8-tetrahydroquinoline to the chloro derivative. This method is favored for its simplicity and rapid reaction kinetics.
Reaction Mechanism :
The hydroxyl group undergoes nucleophilic substitution with SOCl₂, forming the chlorinated product and releasing SO₂ and HCl.
Example Protocol (Source 3) :
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Starting Material : 8-Hydroxy-5,6,7,8-tetrahydroquinoline (15 g, 0.092 mol)
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Reagents : Thionyl chloride (33 g, 0.28 mol)
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Conditions : Reflux in ethanol for 2 hours
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Workup : Solvent removal, recrystallization from ethanol-ether
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Yield : 17.4 g (87%) of this compound hydrochloride as crystals.
Advantages :
Limitations :
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Generates toxic SO₂ and HCl gas, necessitating rigorous ventilation.
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Hydrochloride salt formation may require additional neutralization steps for free base isolation.
Catalytic Hydrogenation Approaches
Platinum Oxide-Catalyzed Reductive Chlorination
A less common but innovative method employs catalytic hydrogenation to reduce 8-nitro-5,6,7,8-tetrahydroquinoline to the amine, followed by diazotization and chlorination.
Reaction Mechanism :
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Reduction : 8-Nitro derivative is hydrogenated over PtO₂ in acetic acid to 8-amino-5,6,7,8-tetrahydroquinoline.
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Diazotization : The amine is treated with NaNO₂/HCl to form a diazonium salt.
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Chlorination : CuCl-mediated Sandmeyer reaction introduces the chlorine substituent.
Example Protocol (Source 2) :
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Catalyst : Platinum oxide (1.029 g per 10.29 g substrate)
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Conditions : H₂ (1 atm), 22–24°C, 50 hours
Advantages :
Limitations :
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Multi-step synthesis reduces overall efficiency.
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High catalyst cost and prolonged reaction time.
Comparative Analysis of Synthetic Methods
| Parameter | MsCl Method | SOCl₂ Method | Catalytic Hydrogenation |
|---|---|---|---|
| Yield | 91% | 87% | 54% |
| Reaction Steps | 2 | 1 | 3 |
| Byproducts | SO₂, HCl | SO₂, HCl | NH₃, H₂O |
| Scalability | High | Moderate | Low |
| Stereochemical Control | None | None | High |
Key Observations :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 8 is reactive toward nucleophiles, enabling diverse functionalization:
Amination
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Reaction : Treatment with amines or ammonia yields 8-amino derivatives.
Thiocarbamoylation
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Reagents : Benzoylisothiocyanate in acetone.
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Conditions : Reflux for 45 minutes.
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Product : 8-Benzoylthiocarbamoylamino-3-methyl-5,6,7,8-tetrahydroquinoline (7.2 g, m.p. 168°C) .
Reduction of Oxime Intermediates
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Reagents : Nickel aluminium alloy in NaOH/ethanol.
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Conditions : Vigorous stirring at room temperature for 2 hours.
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Product : 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride (26.2 g) .
Oxidation to Quinolinones
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Reagents : Manganese dioxide (MnO₂) in methylene chloride.
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Conditions : Stirring at room temperature for 16 hours.
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Product : 5,6-Dihydro-3-methyl-7H-quinolin-8-one (30 g, b.p. 142–144°C) .
Functionalization via Cross-Coupling
The compound participates in palladium-catalyzed cross-coupling reactions:
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Example : Suzuki coupling with aryl boronic acids to introduce aryl groups at position 8.
Hydrolysis to Hydroxy Derivatives
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Reagents : Lithium hydroxide (LiOH) in CH₂Cl₂/H₂O.
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Conditions : 16 hours at 20°C.
Acid-Catalyzed Rearrangement
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Reagents : Trifluoroacetic anhydride (TFAA).
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Conditions : 16 hours at 0–20°C.
Stability and Purification
Scientific Research Applications
Antimicrobial Properties
Research indicates that 8-Chloro-5,6,7,8-tetrahydroquinoline exhibits considerable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that structural modifications could enhance its antimicrobial potency.
Anticancer Activity
The compound has also demonstrated promising anticancer effects across various cancer cell lines. Notably, it has been tested against:
- HeLa (Human cervix carcinoma)
- HT-29 (Colorectal adenocarcinoma)
- A2780 (Ovarian carcinoma)
The IC50 values for these cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| HT-29 | 20 |
| A2780 | 25 |
These results indicate that the compound effectively inhibits cell proliferation, particularly in cervical and colorectal cancer cells.
Chemical Synthesis and Derivatives
The synthesis of this compound involves several methods that allow for the introduction of various substituents to enhance its biological activity. The following are key synthetic routes:
- Chlorination Reactions : Chlorination processes using reagents such as phosphorus oxychloride can introduce chlorine at specific positions on the tetrahydroquinoline ring.
- Retrosynthesis Analysis : Advanced retrosynthetic analysis can identify feasible synthetic routes for generating derivatives with enhanced properties.
Case Studies
Several studies have documented the applications of this compound in biological research:
- Antiproliferative Effects : A study evaluating various tetrahydroquinoline derivatives indicated significant antiproliferative effects in cancer cell lines. The most potent derivatives had EC values ranging from 10 nM to 50 nM.
- Oxidative Stress Induction : Another investigation highlighted that certain derivatives could induce oxidative stress in cancer cells by increasing reactive oxygen species (ROS), leading to apoptosis and showcasing the compound's potential in selective targeting of cancer cells.
Mechanism of Action
The mechanism of action of 8-Chloro-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the chlorine substituent and has different biological activities.
8-Bromo-5,6,7,8-tetrahydroquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
8-Hydroxyquinoline: Contains a hydroxyl group, known for its antimicrobial and anticancer activities.
Uniqueness: 8-Chloro-5,6,7,8-tetrahydroquinoline is unique due to its specific chlorine substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
8-Chloro-5,6,7,8-tetrahydroquinoline (C9H10ClN) is a chlorinated heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
This compound is primarily known for its antimicrobial , anticancer , and neuroprotective properties. The compound's unique molecular structure allows it to interact with various biological targets, influencing numerous biochemical pathways.
Key Biological Activities
- Antimicrobial Activity :
- Anticancer Activity :
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Neuroprotective Effects :
- The compound has been explored for its role as an acetylcholinesterase inhibitor, which may benefit conditions like Alzheimer's disease by enhancing cholinergic neurotransmission.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The chlorine atom in the structure enhances hydrogen bonding capabilities, allowing the compound to effectively inhibit enzymes involved in critical biochemical pathways.
- Cellular Interactions : It can modulate cellular processes by affecting signal transduction pathways that lead to apoptosis in cancer cells or antimicrobial activity against pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | , |
| Anticancer | Induction of apoptosis | , |
| Neuroprotective | Acetylcholinesterase inhibition | , |
Case Study: Anticancer Efficacy
A study evaluated the anticancer properties of this compound against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis .
Case Study: Antimicrobial Properties
In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Candida albicans. The compound exhibited MIC values of 32 µg/mL against both organisms, indicating potent activity comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes to prepare 8-Chloro-5,6,7,8-tetrahydroquinoline, and how are intermediates stabilized?
- The compound can be synthesized via lithiation of 5,6,7,8-tetrahydroquinoline using n-butyllithium (n-BuLi) to form 8-lithio-5,6,7,8-tetrahydroquinoline, followed by reaction with chlorinating agents (e.g., ClSiMe₃) .
- Stabilization of intermediates often requires low temperatures (−78°C) and inert atmospheres to prevent decomposition. For example, the 8-lithio intermediate is highly reactive and must be quenched rapidly with electrophiles to avoid side reactions .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?
- NMR spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity and stereochemistry. For example, the 8-amino derivative shows characteristic NH₂ signals at ~2.4 ppm in ¹H NMR .
- X-ray crystallography provides precise structural data, such as bond lengths and hydrogen-bonding networks. The 5,6,7,8-tetrahydroquinoline-1-oxide hemihydrate structure reveals a 3D network stabilized by O–H⋯O hydrogen bonds (bond lengths: 1.95–2.10 Å) .
Q. How does the conformation of the tetrahydroquinoline ring influence reactivity?
- The six-membered ring adopts a half-chair or sofa-like conformation in derivatives, as shown in crystal structures (e.g., dihedral angles of 10–15° between adjacent carbons) . This flexibility affects nucleophilic attack at C8, where steric hindrance from substituents modulates reaction pathways .
Advanced Research Questions
Q. What are the challenges in synthesizing enantiomerically pure 8-substituted tetrahydroquinolines?
- Chirality at C8 introduces synthetic complexity. For example, (S)-8-amino-5,6,7,8-tetrahydroquinoline requires multi-step resolution or asymmetric catalysis .
- Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are critical for confirming enantiomeric purity, as demonstrated in iridium(III) complexes .
Q. How do transition-metal complexes of 8-amino-5,6,7,8-tetrahydroquinoline derivatives behave in catalytic applications?
- Ruthenium complexes (e.g., [(8-NH₂-C₉H₁₀N)RuCl₂(PPh₃)₂]) exhibit ligand-dependent redox activity. Heating these complexes in toluene leads to dehydrogenation, forming imine-containing species (e.g., 65–90% yield via ³¹P NMR monitoring) .
- The diphenylphosphinoethyl arm in ligand L1 enhances stability in ring-opening polymerization (ROP) of ε-caprolactone, achieving high catalytic turnover .
Q. What structural modifications improve the biological activity of 8-substituted tetrahydroquinolines?
- Thiourea derivatives (e.g., 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides) show antisecretory and antiulcer activity in in vivo models. Activity depends on electron-withdrawing substituents at C8, which enhance hydrogen bonding to biological targets .
- Comparative studies reveal that thioamides exhibit stronger structure-activity relationships than thioureas, likely due to improved membrane permeability .
Q. How do competing reaction pathways affect the hydrodeoxygenation (HDO) of 8-hydroxyquinoline derivatives?
- Over NiMo/Al₂O₃ catalysts at 360°C, 8-hydroxyquinoline undergoes three pathways:
- Route 1 : Hydrogenation → 8-hydroxydecahydroquinoline → decahydroquinoline.
- Route 2 : Direct C–O cleavage → tetrahydroquinoline.
- Route 3 : Benzene ring hydrogenation → 5,6,7,8-tetrahydroquinoline.
Pathway dominance depends on catalyst sulfidation and H₂ partial pressure .
Methodological Notes
- Contradictions in Data : and describe similar lithiation methods, but differences in quenching agents (e.g., ClSiMe₃ vs. isothiocyanates) lead to divergent products (chlorinated vs. thioamide derivatives). Researchers must optimize electrophile selection based on target functionality.
- Advanced Characterization : For ambiguous NMR assignments (e.g., overlapping NH₂ signals), DEPT-135 and HSQC experiments are recommended to resolve connectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
